3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde

説明

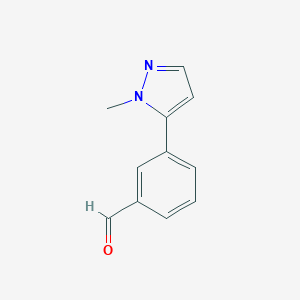

Structure

2D Structure

特性

IUPAC Name |

3-(2-methylpyrazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-11(5-6-12-13)10-4-2-3-9(7-10)8-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEVTGNGZRHBKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443687 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179056-80-5 | |

| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization Methods Using Lawesson’s Reagent

A patent by WO2015063709A1 describes a cyclization approach for analogous pyrazole-piperazine compounds, which can be adapted for benzaldehyde derivatives. The process involves:

-

Cyclization of Hydrazine Derivatives : Reacting 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in methanesulfonic acid, followed by cyclization with phosphorus oxychloride. While this method originally targets piperazine derivatives, substituting the acetyl group with a benzaldehyde precursor could yield the target compound.

-

Lawesson’s Reagent-Mediated Cyclization : Lawesson’s reagent facilitates the formation of the pyrazole ring at 80–100°C in toluene, avoiding pyridine. For this compound, this reagent could promote thionation or ring closure of thioketone intermediates.

Table 1: Optimized Cyclization Conditions

Intermediate Derivatization via Alkylation

Frontiers in Chemistry reports a method for synthesizing pyrazole derivatives through alkylation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with benzyl bromides. Adapting this for this compound:

-

Alkylation Step : Reacting 5-methyl-2,4-dihydro-3H-pyrazol-3-one with 3-bromobenzaldehyde in 1,4-dioxane under reflux for 48 hours.

-

Oxidation : Subsequent oxidation of the benzyl group to a benzaldehyde using MnO₂ or TEMPO/NaClO.

Key Reaction Parameters :

-

Workup : Extraction with ethyl acetate, washing with NaHCO₃, and recrystallization from ethanol/n-hexane.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Frontiers study provides reference data for analogous pyrazole derivatives:

-

¹H NMR (CDCl₃) : δ 7.85 (d, J = 7.6 Hz, Ar-H), 3.43 (s, CH₂), 2.18 (s, CH₃).

-

¹³C NMR (CDCl₃) : δ 170.57 (C=O), 156.33 (pyrazole C), 138.02 (Ar-C).

For this compound, the aldehyde proton is expected at δ 9.8–10.1 ppm (singlet), with pyrazole protons resonating between δ 6.2–6.5 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS data for a related compound (C₁₀H₁₀N₂O) shows [M+H]⁺ at m/z 175.0866, confirming molecular formula integrity. The target compound (C₁₁H₁₀N₂O) should exhibit [M+H]⁺ at m/z 187.0866.

Process Optimization for Industrial Feasibility

Solvent Selection and Toxicity Mitigation

The patent emphasizes replacing pyridine with toluene and acetic acid during cyclization, reducing toxicity and improving safety. Key steps include:

Temperature Control

-

Cyclization : Conducted at 50–55°C to balance reaction rate and byproduct formation.

-

Crystallization : Gradual cooling from 65°C to 20°C ensures high-purity crystals.

Applications in Drug and Agrochemical Development

化学反応の分析

Types of Reactions

3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).

Common Reagents and Conditions

Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.

Reduction: NaBH₄ in methanol or LiAlH₄ in diethyl ether.

Substitution: HNO₃ for nitration, Cl₂ or Br₂ for halogenation.

Major Products

Oxidation: 3-(1-Methyl-1H-pyrazol-5-YL)benzoic acid.

Reduction: 3-(1-Methyl-1H-pyrazol-5-YL)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry Applications

3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde has shown potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit tumor growth by disrupting cellular signaling pathways associated with proliferation and survival.

2. Anti-inflammatory Properties

Compounds related to this compound have been investigated for their ability to modulate inflammatory responses. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokine production, making them potential candidates for treating inflammatory diseases.

3. Enzyme Inhibition

Studies have shown that derivatives may interact with cytochrome P450 enzymes, affecting drug metabolism. This interaction could lead to significant implications in pharmacology, particularly in drug-drug interaction scenarios.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : One common method involves the condensation of 1-methyl-1H-pyrazole with appropriate aldehydes or ketones under acidic conditions.

- Functionalization Techniques : Various functionalization strategies allow for the modification of the pyrazole ring or the benzaldehyde group, leading to a range of derivatives with enhanced properties.

Research into the biological activities of this compound has revealed several noteworthy interactions:

- Binding Affinities : Interaction studies indicate that this compound can bind to specific receptors or enzymes, influencing their activity. For example, some derivatives have shown promising results in inhibiting certain kinases involved in cancer progression.

-

Case Studies :

- A study published in a pharmacological journal highlighted the effectiveness of a derivative in reducing tumor size in animal models.

- Another investigation focused on the anti-inflammatory effects of a related compound, showcasing its potential as a therapeutic agent for chronic inflammatory conditions.

作用機序

The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic or signaling pathways.

類似化合物との比較

Research Implications and Limitations

However, the absence of experimental data on crystallography (e.g., SHELX-refined structures) or thermodynamic properties limits a deeper mechanistic analysis . Further studies should prioritize synthesizing the target compound and characterizing its physical and chemical properties.

生物活性

3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde is a compound belonging to the pyrazole class, characterized by a pyrazole ring substituted with a benzaldehyde moiety. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₀N₂O

- Molecular Weight : Approximately 186.21 g/mol

- Structure : The compound consists of a benzaldehyde group attached to the 3-position of a 1-methyl-1H-pyrazole, contributing to its unique properties and potential applications in various fields.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing the 1H-pyrazole structure can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer : Notably effective against MDA-MB-231 cells.

- Liver Cancer : Demonstrated activity against HepG2 cells.

- Colorectal and Lung Cancer : Exhibited antiproliferative effects on multiple cancer types.

The mechanism of action often involves the inhibition of specific molecular pathways related to cell growth and survival, making these compounds promising candidates for further development in cancer therapy .

Anti-inflammatory Activity

Compounds similar to this compound have been reported to show anti-inflammatory effects. For instance, studies have identified several pyrazole derivatives as selective COX-2 inhibitors, which are crucial targets in reducing inflammation. The anti-inflammatory activity is typically quantified using IC50 values, with some derivatives showing comparable efficacy to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has also been explored. Compounds in this class have shown activity against various bacterial strains, indicating their potential use as antibacterial agents. The exact mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through several methods, including multi-component reactions that allow for the efficient assembly of complex structures. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring or benzaldehyde group can significantly influence biological activity. For example:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde | 0.80 | Different position of pyrazole substitution |

| 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde | 0.79 | Contains a phenyl group at a different position |

| 3-(4-(Chloromethyl)phenyl)-1-methyl-1H-pyrazole | 0.77 | Contains a chloromethyl group enhancing reactivity |

These comparisons illustrate how structural variations can lead to differing biological activities, emphasizing the importance of SAR studies in drug development .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives:

- Cytotoxicity Assessment : A study evaluated various pyrazole derivatives for their cytotoxic effects on cancer cell lines using assays such as MTT assays. Compounds derived from 3-methyl-phenyl-pyrazol-5(4H)-one showed significant cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells .

- Molecular Modeling Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds with target proteins involved in cancer progression. Such studies provide insights into how structural modifications can enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-Methyl-1H-pyrazol-5-YL)benzaldehyde, and what are the critical reaction parameters?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde can react with phenols under basic conditions (e.g., K₂CO₃) to introduce substituents at the aldehyde position . Key parameters include reaction temperature (80–120°C), solvent choice (DMF or THF), and catalyst selection to optimize yield and purity. Intermediate steps often involve protecting group strategies for the pyrazole nitrogen to prevent undesired side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm in H NMR. The pyrazole protons (C-4 and C-5) show distinct splitting patterns due to coupling with adjacent protons .

- IR : A strong carbonyl stretch (~1700 cm) confirms the aldehyde group. Pyrazole ring vibrations (C=N and C-N) appear between 1500–1600 cm.

- Mass Spectrometry : Molecular ion peaks ([M+H]) should align with the molecular formula (C₁₁H₁₀N₂O), with fragmentation patterns reflecting cleavage of the benzaldehyde moiety.

Q. What are the common reactivity patterns of the aldehyde group in this compound under basic or acidic conditions?

- Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., with amines to form Schiff bases) or oxidation to carboxylic acids under acidic conditions. In basic media, aldol condensation is possible if α-hydrogens are present. However, steric hindrance from the pyrazole ring may limit reactivity, necessitating catalysts like L-proline for asymmetric induction .

Advanced Research Questions

Q. How can hydrogen bonding networks in crystalline this compound be systematically analyzed to predict crystal packing?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bonding motifs. For example, the aldehyde oxygen may act as an acceptor with N–H donors from adjacent pyrazole rings. Computational tools like Mercury (CCDC) can map these interactions, while SHELXL refines H-bond geometries using crystallographic data .

Q. What challenges arise in refining crystallographic data for this compound using SHELX software, and how can data contradictions be resolved?

- Methodological Answer : Challenges include disorder in the pyrazole ring or aldehyde group, especially in low-resolution datasets. SHELXL’s restraints (e.g., DFIX, SIMU) stabilize refinement. Contradictions between observed and calculated electron density maps may require:

- Reassessing thermal motion parameters (ADPs).

- Testing alternative space groups via PLATON’s ADDSYM .

- Validating with Hirshfeld surface analysis to confirm intermolecular contacts .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of derivatives of this compound?

- Methodological Answer :

- Derivatization : Modify the pyrazole’s methyl group or benzaldehyde substituents to probe steric/electronic effects.

- In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. For example, pyrazole-carbaldehyde derivatives have shown activity in cannabinoid receptor studies .

- Computational SAR : Pair molecular docking (AutoDock Vina) with MD simulations to correlate binding affinities with substituent properties .

Q. What computational methods are recommended for predicting the compound’s interactions with biological targets, and how should force field parameters be adjusted?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential (ESP) maps for active site interactions.

- Molecular Dynamics (MD) : Use AMBER or CHARMM force fields with modified parameters for the aldehyde’s partial charges, derived from RESP fitting .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra for this compound?

- Methodological Answer :

- Step 1 : Re-optimize the DFT geometry using a larger basis set (e.g., 6-311++G(d,p)) to reduce basis set superposition error.

- Step 2 : Compare experimental IR peaks with scaled DFT frequencies (scaling factor ~0.96–0.98). Deviations >20 cm may indicate crystal packing effects, requiring periodic boundary condition (PCE) calculations in VASP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。